5,5-Dimethylcyclononan-1-one
Description
5,5-Dimethylcyclononan-1-one is a cyclic ketone featuring a nine-membered carbon ring (cyclononane) with two methyl groups at the 5th carbon position and a ketone functional group at the 1st position. Cyclononanone derivatives are less common in literature compared to smaller rings (e.g., cyclohexanone), likely due to synthetic challenges associated with medium-sized rings, such as transannular strain and conformational flexibility. The presence of methyl groups at symmetric positions (5,5-) may influence steric hindrance and thermodynamic stability.
Properties
CAS No. |
61265-62-1 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
5,5-dimethylcyclononan-1-one |
InChI |
InChI=1S/C11H20O/c1-11(2)8-4-3-6-10(12)7-5-9-11/h3-9H2,1-2H3 |
InChI Key |
JTMMLDKBWSXCQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC(=O)CCC1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethylcyclononan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular aldol condensation of a suitable diketone precursor. The reaction is usually catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of 5,5-Dimethylcyclononan-1-one may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the preparation of the diketone precursor, followed by cyclization under optimized conditions. The use of catalysts and solvents is carefully controlled to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethylcyclononan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
5,5-Dimethylcyclononan-1-one has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Dimethylcyclononan-1-one involves its interaction with molecular targets such as enzymes and receptors. The ketone group can form hydrogen bonds and other interactions with active sites of enzymes, influencing their activity. The compound’s structure allows it to fit into specific binding pockets, modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key differences between 5,5-Dimethylcyclononan-1-one and structurally related cyclic ketones:
Reactivity and Stability
- Steric Effects: The 5,5-dimethyl substitution in both compounds introduces steric hindrance, but in Dimedone, this stabilizes the enol tautomer, enhancing its reactivity with aldehydes. For 5,5-Dimethylcyclononan-1-one, steric effects may limit accessibility to the ketone group, reducing nucleophilic addition rates.
- Solubility: Larger rings like cyclononanone are typically less polar than smaller ketones, leading to lower water solubility compared to Dimedone (which has two ketone groups enhancing polarity).
Research Findings
- Dimedone (5,5-Dimethyl-1,3-cyclohexanedione): Widely used in analytical chemistry for selective aldehyde detection due to its enol-keto tautomerism and crystalline adduct formation . Its methyl groups stabilize the enol form, a feature less relevant in monoketones like 5,5-Dimethylcyclononan-1-one.
- Medium-Ring Challenges: Synthetic routes to cyclononanones often require high-dilution conditions to avoid oligomerization, unlike smaller rings like cyclohexanone, which are more straightforward to prepare.
Biological Activity
5,5-Dimethylcyclononan-1-one is a cyclic ketone that has garnered interest for its potential biological activities. This article reviews the current understanding of its biological properties, including antibacterial and anticancer effects, and examines relevant research findings.
Chemical Structure
The molecular formula for 5,5-Dimethylcyclononan-1-one is . It features a cyclononanone structure with two methyl groups attached to the fifth carbon atom. This structural configuration may influence its biological activity.
Antibacterial Activity
Research indicates that various compounds related to 5,5-Dimethylcyclononan-1-one exhibit significant antibacterial properties. For instance:
- Study Findings : A study highlighted that certain derivatives of cyclononanones demonstrated antimicrobial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli .
- Mechanism : The antibacterial effect is thought to be due to the disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Activity
The anticancer potential of 5,5-Dimethylcyclononan-1-one has also been explored:
- Case Study : In vitro studies have shown that certain cyclononanone derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The IC50 values for these compounds were reported around 13.49 µg/mL for MCF-7 cells.
- Research Methodology : The cytotoxicity was assessed using the MTT assay, where the reduction in cell viability was measured after treatment with varying concentrations of the compound.
Comparative Analysis of Related Compounds
To better understand the biological activity of 5,5-Dimethylcyclononan-1-one, it is useful to compare it with other similar compounds. The following table summarizes some key findings from research on related compounds:
The mechanisms by which 5,5-Dimethylcyclononan-1-one exerts its biological effects are still under investigation. However, preliminary studies suggest:
- Cell Membrane Disruption : Similar to other cyclic ketones, it may disrupt bacterial cell membranes.
- Induction of Apoptosis : In cancer cells, it may trigger apoptosis through pathways involving caspases and other apoptotic markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
